N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that incorporates a benzofuran ring, an oxadiazole ring, and a trimethoxybenzamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been shown to have significant cell growth inhibitory effects on different types of cancer cells . .
Mode of Action
For instance, some substituted benzofurans have shown dramatic anticancer activities, indicating their potential interaction with cancer-related targets .
Biochemical Pathways
Benzofuran derivatives are known to impact a wide range of biological and pharmacological applications . They have been utilized as anticancer agents, indicating their potential involvement in pathways related to cell growth and proliferation .
Pharmacokinetics
The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for improved delivery and efficacy .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects, suggesting that this compound may also exhibit similar effects .
Action Environment
It’s worth noting that certain benzofuran derivatives have been synthesized using environmentally friendly procedures, carried out in water without the addition of co-solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran and oxadiazole rings, followed by coupling with 3,4,5-trimethoxybenzamide.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The final step involves coupling the benzofuran-oxadiazole intermediate with 3,4,5-trimethoxybenzamide using appropriate coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuranones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Benzofuranones and other oxidized derivatives.
Reduction: Amines and reduced derivatives of the oxadiazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Biological Studies: It is used in studies related to its antibacterial and antiviral activities.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Oxadiazole Derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole, known for their antimicrobial properties.
Uniqueness
The presence of both benzofuran and oxadiazole rings in a single molecule enhances its versatility and effectiveness in various scientific research applications .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)21-20-23-22-19(29-20)16-8-11-6-4-5-7-13(11)28-16/h4-10H,1-3H3,(H,21,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKGQBZTMVRCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.